molecular formula C22H14FN3O B11710406 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline

Cat. No.: B11710406
M. Wt: 355.4 g/mol
InChI Key: VSZJIJMMBIPRNM-UHFFFAOYSA-N
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzodiazole moiety, a fluorophenyl group, and a chromenimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Formation of the Chromenimine Structure: This can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromenimine moiety.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The benzodiazole and fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for specific biological targets. Its benzodiazole moiety is known for its fluorescence properties, which can be useful in imaging studies.

Medicine

Medically, the compound could be explored for its pharmacological properties. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE might be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzodiazole moiety could interact with nucleic acids or proteins, while the fluorophenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE: Similar structure but without the fluorine atom.

    (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-CHLOROPHENYL)-2H-CHROMEN-2-IMINE: Similar structure with a chlorine atom instead of fluorine.

    (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE: Similar structure with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially different reactivity compared to its analogs.

Properties

Molecular Formula

C22H14FN3O

Molecular Weight

355.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)chromen-2-imine

InChI

InChI=1S/C22H14FN3O/c23-15-9-11-16(12-10-15)24-22-17(13-14-5-1-4-8-20(14)27-22)21-25-18-6-2-3-7-19(18)26-21/h1-13H,(H,25,26)

InChI Key

VSZJIJMMBIPRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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